molecular formula C19H16F3N7OS2 B11504084 2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B11504084
M. Wt: 479.5 g/mol
InChI Key: LFIMAECNUARPFF-UHFFFAOYSA-N
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Description

4-[3-AMINO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural components which include thiophene, pyridine, and triazine rings. These rings are known for their biological activity and are often found in compounds with pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-AMINO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-b]pyridine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the trifluoromethyl group is often carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The final steps involve the incorporation of the morpholine and triazine rings, which are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the pyridine ring, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the pyridine ring can yield dihydropyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity, while the morpholine ring can improve its solubility and bioavailability. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit pharmacological activity.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which are known for their biological roles.

    Triazine Derivatives: Compounds like atrazine and simazine, which are used as herbicides.

Uniqueness

What sets 4-[3-AMINO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE apart is its unique combination of these heterocyclic structures, which can confer a range of biological activities and make it a versatile compound for various applications.

Properties

Molecular Formula

C19H16F3N7OS2

Molecular Weight

479.5 g/mol

IUPAC Name

2-(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C19H16F3N7OS2/c20-19(21,22)9-8-10(11-2-1-7-31-11)25-16-12(9)13(23)14(32-16)15-26-17(24)28-18(27-15)29-3-5-30-6-4-29/h1-2,7-8H,3-6,23H2,(H2,24,26,27,28)

InChI Key

LFIMAECNUARPFF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)N

Origin of Product

United States

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